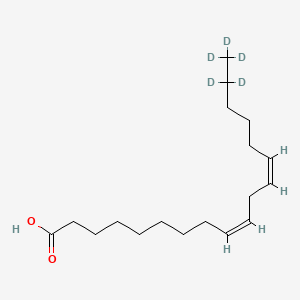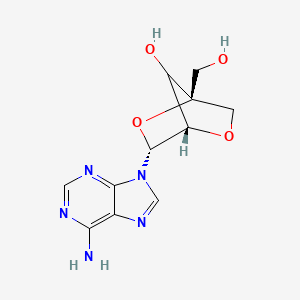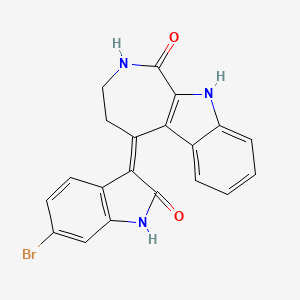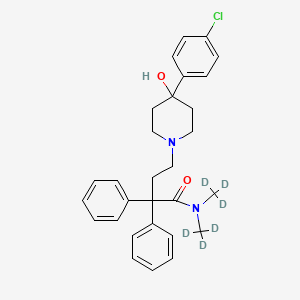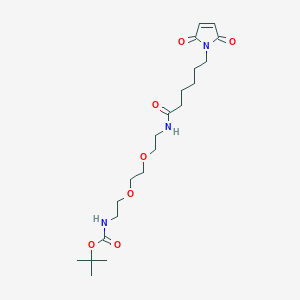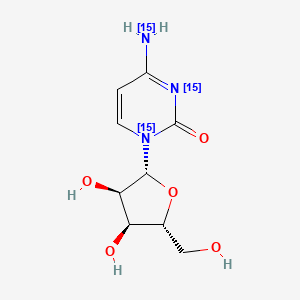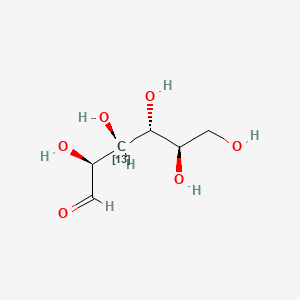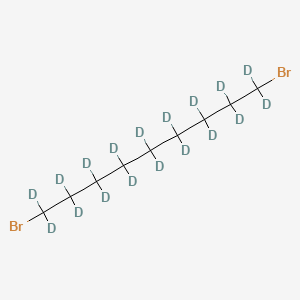
Octanoic-7,7,8,8,8-D5 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オクタノ酸-7,7,8,8,8-D5、別名重水素化オクタノ酸は、オクタノ酸の同位体標識化合物です。分子式は CD3CD2(CH2)5COOH で表される脂肪酸です。重水素原子は特定の位置の 水素原子 を置換しており、さまざまな科学研究アプリケーションで有用です。
準備方法
合成経路と反応条件
オクタノ酸-7,7,8,8,8-D5 の合成には、オクタノ酸分子への重水素原子の組み込みが含まれます。これは、重水素化水(D2O)や重水素化試薬などの重水素源の存在下で水素原子と重水素原子を交換するなどの方法によって達成できます。
水素-重水素交換: この方法は、重水素源の存在下で水素原子を重水素原子と交換することを伴います。
重水素化試薬: 合成プロセスで重水素化試薬を使用すると、オクタノ酸分子の目的の位置に重水素原子を導入できます。
工業生産方法
オクタノ酸-7,7,8,8,8-D5 の工業生産は、通常、重水素化試薬と最適化された反応条件を使用する大規模合成を含みます。これは、高収率と高純度を保証します。プロセスには以下が含まれる場合があります。
触媒的水素化: 触媒の存在下で重水素ガス(D2)を使用して、水素原子を重水素原子と置換します。
重水素交換反応: 重水素化溶媒中で交換反応を実施して、目的の同位体標識を達成します。
化学反応の分析
反応の種類
オクタノ酸-7,7,8,8,8-D5 は、さまざまな化学反応を起こします。
酸化: カルボン酸基は、対応するケトンまたはアルデヒドを生成するために酸化されます。
還元: カルボン酸基は、アルコールを生成するために還元できます。
置換: 重水素原子は、特定の条件下で他の官能基と置換できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)、過酸化水素(H2O2)は、一般的に使用される酸化剤です。
還元剤: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)は、一般的に使用される還元剤です。
置換反応: 臭素(Br2)や塩素(Cl2)などのハロゲン化試薬は、置換反応に使用できます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: 1級または2級アルコールの生成。
置換: ハロゲン化誘導体の生成。
科学的研究の応用
オクタノ酸-7,7,8,8,8-D5 は、さまざまな科学研究アプリケーションで幅広く使用されています。
化学: 質量分析法と核磁気共鳴(NMR)研究のトレーサーとして使用され、反応機構と経路を調査します。
生物学: 代謝研究で、生物系での脂肪酸の取り込みと代謝を追跡します。
医学: 薬物動態研究で使用され、脂肪酸および関連化合物の吸収、分布、代謝、排泄を理解します。
産業: 新しい材料や化学物質の開発など、さまざまな産業アプリケーション向けに重水素化化合物を生産するために使用されます。
作用機序
オクタノ酸-7,7,8,8,8-D5 の作用機序は、生物系への組み込みとその分子標的との相互作用を伴います。重水素原子は、研究者に化合物の代謝経路と相互作用を追跡できる独自の同位体シグネチャーを提供します。主な分子標的には、アシルCoAシンテターゼや脂肪酸シンテターゼなど、脂肪酸代謝に関与する酵素が含まれます。
類似化合物の比較
オクタノ酸-7,7,8,8,8-D5 は、他の類似化合物と比較できます。
オクタノ酸: ココナッツオイルやパーム核油などの天然源に一般的に見られる化合物の非重水素化型。
ヘキサン酸: 代謝経路は異なりますが、類似の特性を持つ短鎖脂肪酸。
デカン酸: 物理的および化学的特性が異なる長鎖脂肪酸。
独自性
オクタノ酸-7,7,8,8,8-D5 の独自性は、同位体標識にあります。これは、代謝経路と反応機構を追跡および研究する上で大きな利点となります。重水素原子の存在により、さまざまな科学研究アプリケーションで正確な追跡と分析が可能になります。
類似化合物との比較
Octanoic-7,7,8,8,8-D5 acid can be compared with other similar compounds, such as:
Octanoic Acid: The non-deuterated form of the compound, commonly found in natural sources like coconut oil and palm kernel oil.
Hexanoic Acid: A shorter-chain fatty acid with similar properties but different metabolic pathways.
Decanoic Acid: A longer-chain fatty acid with different physical and chemical properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways and reaction mechanisms. The presence of deuterium atoms allows for precise tracking and analysis in various scientific research applications.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
149.24 g/mol |
IUPAC名 |
7,7,8,8,8-pentadeuteriooctanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2 |
InChIキー |
WWZKQHOCKIZLMA-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCC(=O)O |
正規SMILES |
CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


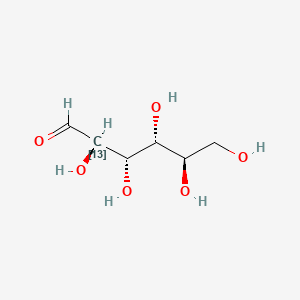
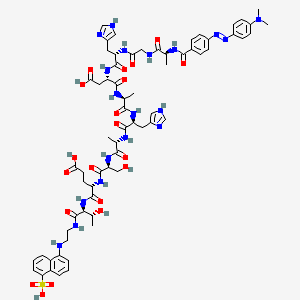
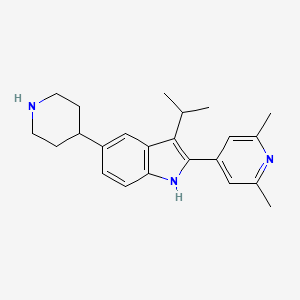

![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
